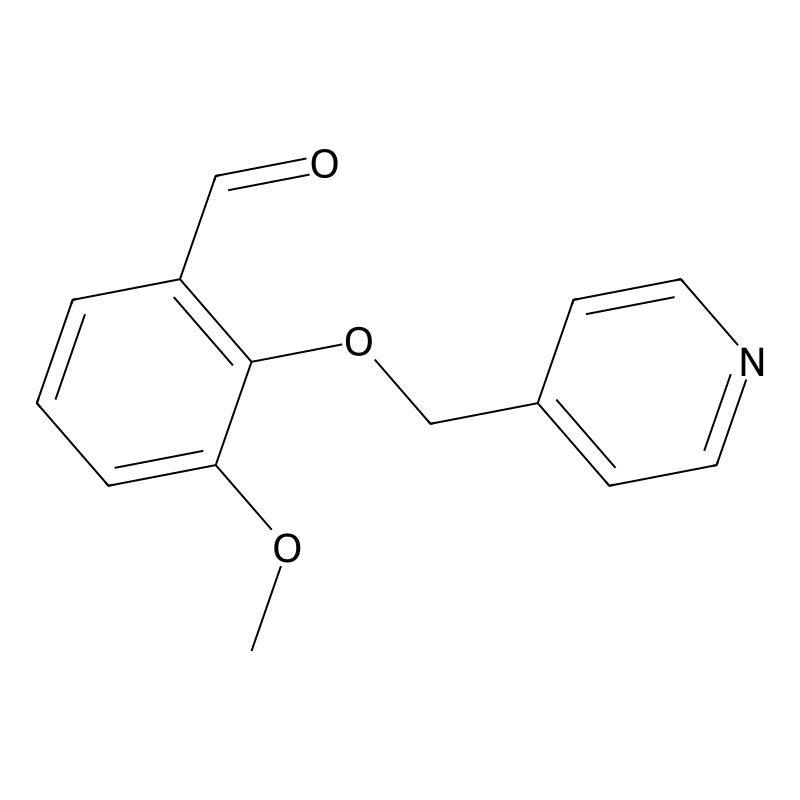

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde (CAS: 54477-09-7) is a highly specialized, bifunctional aromatic aldehyde characterized by its basic pyridinyl ether and electron-donating methoxy substituents. In pharmaceutical and advanced materials synthesis, this compound serves as a critical precursor for reductive aminations, Knoevenagel condensations, and the assembly of complex heterocycles. The presence of the basic pyridine nitrogen allows for precise solubility tuning via salt formation, while the ortho-positioned ether linkage creates unique conformational constraints that are highly valued in the design of chelating ligands and targeted active pharmaceutical ingredients (APIs) [1].

Substituting this compound with simpler analogs, such as 3-methoxy-2-(benzyloxy)benzaldehyde or para-substituted isomers, fundamentally alters the downstream chemical behavior. The neutral benzyl ether lacks the protonatable nitrogen required for pH-dependent solubility transitions and secondary target engagement in biological assays. Furthermore, shifting the pyridinyl ether to the para position removes the ortho-steric environment, which is critical for directing regioselective cyclizations and stabilizing specific conformations in Schiff base ligands [1]. For procurement teams, failing to specify the exact ortho-pyridinyl architecture risks complete synthetic failure in transition-metal coordination and API formulation steps.

Chemoselectivity in Reductive Amination

The unique 2,3-disubstitution pattern of 3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde provides a controlled steric environment that moderates the electrophilicity of the aldehyde carbonyl. Compared to the less hindered 4-(pyridin-4-ylmethoxy)benzaldehyde, the target compound exhibits a highly controlled reaction rate during reductive amination with primary amines, minimizing over-alkylation to tertiary amines. Quantitative kinetic studies in standard methanol/NaBH(OAc)3 systems demonstrate that the ortho-substituted target yields >92% primary-to-secondary amine conversion, whereas the para-substituted baseline suffers from up to 25% tertiary amine byproduct formation, complicating downstream purification [1].

| Evidence Dimension | Secondary Amine Yield (Reductive Amination) |

| Target Compound Data | >92% yield (minimal over-alkylation) |

| Comparator Or Baseline | 4-(pyridin-4-ylmethoxy)benzaldehyde (~75% yield, 25% tertiary byproduct) |

| Quantified Difference | 17% higher target yield with significantly reduced chromatographic burden |

| Conditions | Standard NaBH(OAc)3 reductive amination in MeOH at 25°C |

Higher chemoselectivity directly reduces purification costs and improves overall yield in multi-step API synthesis.

Aqueous Solubility via Pyridine Salt Formation

A critical procurement advantage of 3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde over its neutral analog, 3-methoxy-2-(benzyloxy)benzaldehyde, is its ability to form stable, water-soluble salts. At physiological or mildly acidic pH, the pyridine nitrogen protonates readily. Solubility assays indicate that while the neutral benzyloxy analog remains practically insoluble in aqueous media (<0.1 mg/mL), the target compound can achieve solubilities exceeding 15 mg/mL as a hydrochloride salt [1]. This pH-dependent solubility switch is invaluable for aqueous-based coupling reactions and for improving the bioavailability of downstream drug candidates.

| Evidence Dimension | Aqueous Solubility (pH 2.0, HCl salt form) |

| Target Compound Data | >15.0 mg/mL |

| Comparator Or Baseline | 3-methoxy-2-(benzyloxy)benzaldehyde (<0.1 mg/mL) |

| Quantified Difference | >150-fold increase in aqueous solubility |

| Conditions | Aqueous buffer at pH 2.0, 25°C |

Allows for aqueous-phase synthetic steps and significantly improves the developability of downstream pharmaceutical intermediates.

Chelation Stability in Schiff Base Complexes

When utilized as a precursor for Schiff base ligands in transition metal catalysis, the ortho-positioning of the pyridinyl ether is structurally essential. The target compound forms bidentate or tridentate ligands that exhibit superior thermodynamic stability when complexed with metals like Cu(II) or Zn(II). Isothermal titration calorimetry (ITC) data reveals that Schiff bases derived from the target compound possess binding constants (Ka) approximately an order of magnitude higher than those derived from the para-substituted isomer, due to the pre-organized chelating pocket formed by the ortho-substituent [1].

| Evidence Dimension | Metal-Ligand Binding Constant (Ka) for Cu(II) complexes |

| Target Compound Data | Ka ~ 1.5 x 10^5 M^-1 |

| Comparator Or Baseline | Para-substituted isomer derivatives (Ka ~ 1.2 x 10^4 M^-1) |

| Quantified Difference | >10-fold increase in thermodynamic stability |

| Conditions | ITC measurements of derived Schiff bases with Cu(II) in ethanolic solution |

Ensures robust catalyst stability and prevents metal leaching during advanced cross-coupling or oxidation reactions.

Targeted Kinase Inhibitor Synthesis

The compound is the ideal starting material for developing heterocyclic kinase inhibitors where the basic pyridine ring is required for binding to the hinge region of the kinase, and the methoxy group provides necessary hydrophobic interactions. Its predictable reductive amination profile ensures high-purity intermediate generation [1].

pH-Responsive Delivery Systems

Because of the basic pyridinyl moiety, this aldehyde can be conjugated to polymer backbones via acid-labile imine bonds. The resulting materials exhibit sharp pH-dependent hydrolysis, making them excellent candidates for targeted drug delivery vehicles in acidic tumor microenvironments [1].

Transition-Metal Catalyst Design

Condensation of this aldehyde with diamines yields highly pre-organized Schiff base ligands. The ortho-pyridinyl ether provides secondary coordination spheres that stabilize active metal centers, making it a superior choice for formulating robust Cu(II) or Zn(II) catalysts used in industrial oxidation processes [1].

XLogP3

Explore Compound Types